molecular formula C27H23NO5 B11679803 3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate

3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate

Cat. No.: B11679803
M. Wt: 441.5 g/mol
InChI Key: ZARRMMIQHOKXES-UHFFFAOYSA-N
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Description

3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the acetyl and methyl groups. The final step involves the esterification of the indole derivative with 2-(acetyloxy)benzoic acid. Common reagents used in these reactions include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on cell signaling, enzyme inhibition, and receptor binding.

    Medicine: Due to its potential therapeutic properties, it can be investigated for the development of new drugs, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-acetyl-3-methylpyrazine: This compound shares some structural similarities but differs in its core structure and functional groups.

    3-methyl-1-phenyl-2-pyrazolin-5-one: Another related compound with a different core structure and biological activity.

Uniqueness

What sets 3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate apart is its unique combination of functional groups and its indole core. This structure imparts specific chemical and biological properties that make it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

[3-acetyl-2-methyl-1-(3-methylphenyl)indol-5-yl] 2-acetyloxybenzoate

InChI

InChI=1S/C27H23NO5/c1-16-8-7-9-20(14-16)28-17(2)26(18(3)29)23-15-21(12-13-24(23)28)33-27(31)22-10-5-6-11-25(22)32-19(4)30/h5-15H,1-4H3

InChI Key

ZARRMMIQHOKXES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=C2C=CC(=C3)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C)C

Origin of Product

United States

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